DAPI (dilactate)
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Overview
Description
DAPI (dilactate), also known as 4’,6-diamidino-2-phenylindole dilactate, is a blue fluorescent dye that binds strongly to DNA. It is widely used in fluorescence microscopy due to its ability to pass through intact cell membranes and stain both live and fixed cells. DAPI (dilactate) preferentially binds to double-stranded DNA, particularly at adenine-thymine-rich regions, and emits blue fluorescence when excited by ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAPI (dilactate) involves the reaction of 2-phenylindole with phosgene to form an isocyanate intermediate, which is then reacted with ammonia to produce the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of DAPI (dilactate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DAPI (dilactate) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagent for DAPI (dilactate) reactions is double-stranded DNA. The binding occurs under physiological conditions, typically in buffered solutions such as phosphate-buffered saline (PBS) .
Major Products
The major product of the reaction between DAPI (dilactate) and DNA is a fluorescent complex that emits blue light when excited by ultraviolet light .
Scientific Research Applications
DAPI (dilactate) is extensively used in various scientific research fields:
Chemistry: Used as a fluorescent probe to study DNA interactions and structure.
Biology: Commonly used for staining cell nuclei in fluorescence microscopy, flow cytometry, and chromosome staining
Medicine: Utilized in diagnostic techniques to identify and visualize cellular structures and abnormalities.
Industry: Employed in quality control processes to ensure the integrity of biological samples.
Mechanism of Action
DAPI (dilactate) exerts its effects by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the minor groove, resulting in a significant fluorescence enhancement. The excitation maximum for DAPI bound to DNA is 358 nm, and the emission maximum is 461 nm .
Comparison with Similar Compounds
Similar Compounds
Hoechst 33258: Another blue fluorescent dye that binds to the minor groove of DNA but has different spectral properties.
Propidium iodide: A red fluorescent dye that intercalates between DNA bases but cannot pass through intact cell membranes, making it useful for distinguishing between live and dead cells.
Uniqueness of DAPI (dilactate)
DAPI (dilactate) is unique due to its high affinity for adenine-thymine-rich regions in DNA and its ability to pass through intact cell membranes, allowing it to stain both live and fixed cells. Its blue fluorescence provides a clear contrast in multicolor fluorescence techniques, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C22H27N5O6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6) |
InChI Key |
UPGPSXFDIFAZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
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